molecular formula C9H8O4 B1329764 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 4442-53-9

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No. B1329764
Key on ui cas rn: 4442-53-9
M. Wt: 180.16 g/mol
InChI Key: VCLSWKVAHAJSFL-UHFFFAOYSA-N
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Patent
US05919814

Procedure details

A mixture of 10.8 g (70 mmol) of 2,3-dihydroxybenzoic acid, 38.6 g (280 mmol) of dry potassium carbonate and 24 ml (278 mmol) of 1,2-dibromoethane in 40 ml of N,N-dimethylformamide is heated at 65° C. for 24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and then extracted with ether. The aqueous phase is then acidified with a 3N hydrochloric acid solution and subsequently extracted with dichloromethane. After removal of the solvent by evaporation in vacuo, the residue obtained is recrystallised from toluene to yield the title acid in the form of a white solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20]Br>CN(C)C=O.O>[C:4]([C:3]1[C:2]2[O:1][CH2:20][CH2:19][O:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)([OH:6])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1O
Name
Quantity
38.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised from toluene

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=CC=2OCCOC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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